Cas no 618878-58-3 (4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one)

4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one 化学的及び物理的性質
名前と識別子
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- 4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one
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- インチ: 1S/C22H17N3O3/c26-20(16-8-2-1-3-9-16)18-19(17-10-4-5-12-24-17)25(22(28)21(18)27)14-15-7-6-11-23-13-15/h1-13,19,27H,14H2
- InChIKey: IWWRYGCARTYIKP-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CN=C2)C(C2=NC=CC=C2)C(C(=O)C2=CC=CC=C2)=C(O)C1=O
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3226-0849-2μmol |
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |
618878-58-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3226-0849-2mg |
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |
618878-58-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3226-0849-4mg |
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |
618878-58-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3226-0849-15mg |
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |
618878-58-3 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F3226-0849-5μmol |
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |
618878-58-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3226-0849-10mg |
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |
618878-58-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F3226-0849-10μmol |
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |
618878-58-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3226-0849-1mg |
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |
618878-58-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3226-0849-20μmol |
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |
618878-58-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3226-0849-30mg |
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one |
618878-58-3 | 90%+ | 30mg |
$119.0 | 2023-07-28 |
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-oneに関する追加情報
Chemical Profile of 4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one (CAS No. 618878-58-3)
4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one, identified by its Chemical Abstracts Service (CAS) number 618878-58-3, is a structurally complex organic compound that has garnered attention in the field of pharmaceutical chemistry due to its potential biological activities and synthetic utility. This heterocyclic molecule features a pyrrolone core substituted with various functional groups, including a benzoyl moiety, hydroxyl group, and two pyridine rings at the 5th and 1-position (methyl-substituted), making it a versatile scaffold for further derivatization and exploration.
The compound's unique structural motif positions it as a candidate for various applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of both electron-withdrawing (benzoyl) and electron-donating (hydroxyl) groups suggests potential for diverse interactions with biological targets, such as enzymes or receptors. Additionally, the pyridine substituents may enhance solubility and binding affinity, which are critical factors in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that 4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one may interact with proteins involved in inflammatory pathways, making it a promising candidate for further investigation in anti-inflammatory drug discovery. The hydroxyl group, in particular, has been shown to modulate enzyme activity through hydrogen bonding interactions, a key mechanism in many pharmacological interventions.
In addition to its potential therapeutic applications, this compound serves as an important intermediate in synthetic chemistry. The pyrrolone core is a versatile scaffold that can be modified through various reactions, such as nucleophilic substitution or cyclization, to generate derivatives with tailored properties. For instance, the benzoyl group can be replaced with other acyl or alkenyl groups to alter the electronic distribution and reactivity of the molecule. This flexibility makes 4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one a valuable building block for constructing more complex molecules.
The synthesis of this compound involves multi-step organic transformations, requiring precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to streamline the process and improve efficiency. These advancements not only facilitate the production of 4-benzoyl-3-hydroxy-5-(pyridin-2-y l)-1-(pyridin -3 -y l)methyl -2 ,5 -dihydro -1 H -pyr rol -2 -o ne but also enable the exploration of its derivatives with minimal environmental impact.
From a pharmacological perspective, the combination of structural features in 4-benzoyl -3-hydroxy -5 -( py ridin e -2 -y l ) -1 -( py ridine -3 -y l)m eth y l - 2 ,5 -di hy dro - 1 H-pyr rol - 2-one suggests potential activity against multiple disease targets. Preliminary in vitro studies have highlighted its interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Furthermore, the presence of pyridine moieties may enhance blood-brain barrier penetration, opening avenues for treating neurodegenerative disorders.
The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been utilized to elucidate the conformational landscape of 4-benzoyl -3-hydroxy -5 -( py ridine - 2-y l ) - 1 -( py ridine - 3-y l)m eth y l - 2 ,5-dihydro - 1 H-pyr rol - 2-one, providing insights into its binding affinity and metabolic stability. These studies not only accelerate the design process but also help predict potential side effects before experimental validation is necessary.
In conclusion,4-benzoyl -3-hydroxy -5 -( py ridine - 2-y l ) - 1 -( py ridine _ _ _ _ _ _ _ _ _ _ _ _ _ _ _
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